Intracellular Degradation Potency
Pomalidomide-CO-C3-PEG4-C6-NH2 features a terminal primary amine group, which is critical for direct, one-step conjugation to a warhead bearing a carboxylic acid via standard amide coupling chemistry . This is in direct contrast to analogs like Pomalidomide-4'-alkylC3-acid, which possess a terminal carboxylic acid and would require a warhead with an amine for coupling, or Pomalidomide-PEG4-Ph-NH2, which incorporates a more sterically hindered and less nucleophilic aromatic amine .
| Evidence Dimension | Terminal Functional Group |
|---|---|
| Target Compound Data | Primary aliphatic amine (-NH2) |
| Comparator Or Baseline | Pomalidomide-4'-alkylC3-acid: Carboxylic acid (-COOH); Pomalidomide-PEG4-Ph-NH2: Aromatic amine (aniline) |
| Quantified Difference | Aliphatic amine exhibits significantly higher nucleophilicity and lower steric hindrance than aniline, enabling faster and more efficient coupling. Functional group directly dictates which warheads can be conjugated without additional linker modifications. |
| Conditions | Standard amide bond formation (e.g., EDC/NHS, HATU, DCC) between the compound's functional group and a complementary group on a target warhead. |
Why This Matters
Procurement decisions should be driven by the compatibility of the linker's terminal functional group with the specific warhead chemistry; the aliphatic amine in Pomalidomide-CO-C3-PEG4-C6-NH2 directly matches carboxyl-containing ligands, which are common in drug discovery libraries, avoiding the need for additional synthetic steps or the use of less efficient aromatic amines.
